molecular formula C13H17BrN2O3 B6645955 5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylpyridine-3-carboxamide

5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylpyridine-3-carboxamide

货号 B6645955
分子量: 329.19 g/mol
InChI 键: NAZHJCRROVQOHE-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylpyridine-3-carboxamide is a chemical compound that is widely used in scientific research. It is also known as BAY 73-6691 and is a selective inhibitor of phosphodiesterase 9A (PDE9A). PDE9A is an enzyme that is involved in the regulation of cyclic guanosine monophosphate (cGMP) signaling, which is important for various physiological processes.

作用机制

5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylpyridine-3-carboxamide works by selectively inhibiting PDE9A, which is an enzyme that breaks down cGMP. By inhibiting PDE9A, the compound increases the levels of cGMP, which is important for various physiological processes. The exact mechanism of action of the compound is still being investigated, but it is believed to involve the binding of the compound to the catalytic site of PDE9A.
Biochemical and Physiological Effects:
5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylpyridine-3-carboxamide has been shown to have various biochemical and physiological effects. It has been shown to increase the levels of cGMP in various tissues, including the brain, heart, and lungs. The compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and depression. Additionally, it has been shown to improve cardiac function in animal models of heart failure.

实验室实验的优点和局限性

5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylpyridine-3-carboxamide has several advantages for lab experiments. It is a highly selective inhibitor of PDE9A, which makes it useful for studying the role of PDE9A in various physiological processes. The compound is also relatively easy to synthesize and has good stability. However, there are also some limitations to using the compound in lab experiments. The compound has limited solubility in aqueous solutions, which can make it difficult to administer in certain experiments. Additionally, the compound has not been extensively studied in humans, so its safety and efficacy in humans are still unknown.

未来方向

There are several future directions for research on 5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylpyridine-3-carboxamide. One potential direction is to investigate the potential therapeutic applications of PDE9A inhibitors in various diseases, including Alzheimer's disease, Parkinson's disease, and heart failure. Another direction is to investigate the role of PDE9A in other physiological processes, such as inflammation and immune function. Additionally, future research could focus on developing more potent and selective PDE9A inhibitors that have better solubility and pharmacokinetic properties.

合成方法

The synthesis of 5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylpyridine-3-carboxamide involves several steps. The first step involves the reaction of 3-pyridinecarboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with N-methyl-1,3-propanediamine to form the corresponding amide. The amide is then reacted with 4-hydroxyoxan-4-ylmethyl bromide to form the final product, 5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylpyridine-3-carboxamide.

科学研究应用

5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylpyridine-3-carboxamide has been widely used in scientific research. It is primarily used as a selective inhibitor of PDE9A, which is involved in the regulation of cGMP signaling. The compound has been used to study the role of PDE9A in various physiological processes, including learning and memory, depression, and cardiovascular function. It has also been used to investigate the potential therapeutic applications of PDE9A inhibitors in various diseases, including Alzheimer's disease, Parkinson's disease, and heart failure.

属性

IUPAC Name

5-bromo-N-[(4-hydroxyoxan-4-yl)methyl]-N-methylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17BrN2O3/c1-16(9-13(18)2-4-19-5-3-13)12(17)10-6-11(14)8-15-7-10/h6-8,18H,2-5,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAZHJCRROVQOHE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1(CCOCC1)O)C(=O)C2=CC(=CN=C2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。